(2S,3S,4S,5S)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-(2,2-dihydroxyethyl)oxolane-3,4-diol
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Overview
Description
The compound (2S,3S,4S,5S)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-(2,2-dihydroxyethyl)oxolane-3,4-diol is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group, an oxolane ring, and multiple hydroxyl groups. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5S)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-(2,2-dihydroxyethyl)oxolane-3,4-diol can be achieved through a multi-step process involving the following key steps:
Formation of the oxolane ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the chloro-substituted phenyl group: This step involves the chlorination of a phenyl precursor using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the oxolan-3-yl group: The oxolan-3-yl group can be introduced through an etherification reaction using a suitable phenol derivative and an oxirane precursor.
Final assembly: The final step involves the coupling of the intermediate products through a series of condensation and reduction reactions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to ensure high yield and purity. This can be achieved through the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening methods.
Chemical Reactions Analysis
Types of Reactions
The compound (2S,3S,4S,5S)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-(2,2-dihydroxyethyl)oxolane-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers, nitriles, or other substituted derivatives.
Scientific Research Applications
The compound (2S,3S,4S,5S)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-(2,2-dihydroxyethyl)oxolane-3,4-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2S,3S,4S,5S)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-(2,2-dihydroxyethyl)oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme inhibition: The compound may inhibit the activity of specific enzymes involved in key biological processes, leading to the disruption of cellular functions.
Receptor binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of signaling events that result in the modulation of cellular responses.
DNA interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,4S,5S)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-(2,2-dihydroxyethyl)oxolane-3,4-diol can be compared with other similar compounds, such as:
- (2S,3S,4S,5S)-2-[4-bromo-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-(2,2-dihydroxyethyl)oxolane-3,4-diol
- (2S,3S,4S,5S)-2-[4-fluoro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-(2,2-dihydroxyethyl)oxolane-3,4-diol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro-substituted phenyl group, oxolane ring, and multiple hydroxyl groups makes this compound particularly versatile and valuable for various scientific applications.
Properties
Molecular Formula |
C23H27ClO7 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-(2,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)19(31-23)11-20(25)26)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,21+,22-,23-/m0/s1 |
InChI Key |
KJXAVQCYZLRPHS-SMQUXOHWSA-N |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@H]([C@@H]([C@@H](O4)CC(O)O)O)O)Cl |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)CC(O)O)O)O)Cl |
Origin of Product |
United States |
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